molecular formula HI B1212898 Iodine I-121 CAS No. 15755-17-6

Iodine I-121

Cat. No.: B1212898
CAS No.: 15755-17-6
M. Wt: 121.9154 g/mol
InChI Key: XMBWDFGMSWQBCA-VENIDDJXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodine-121 (I-121) is a synthetic radioisotope of iodine with a half-life of 2.12 hours, decaying primarily via positron emission (β+) and emitting gamma radiation (210 keV, 90% abundance) . It is produced through nuclear reactions such as ¹²¹Sb(³He,3n)¹²¹I using antimony (Sb) targets irradiated with helium-3 particles . Alternative methods include proton bombardment of enriched tellurium dioxide (TeO₂) via the (p,n) reaction .

I-121 is notable for its role in neutron activation analysis, where it is transformed into I-131 (half-life: 8.02 days) for easier detection . It is also critical in nuclear fuel reprocessing studies, where it remains the sole iodine isotope after I-131 decays, necessitating precise monitoring .

Properties

CAS No.

15755-17-6

Molecular Formula

HI

Molecular Weight

121.9154 g/mol

IUPAC Name

iodane

InChI

InChI=1S/HI/h1H/i1-6

InChI Key

XMBWDFGMSWQBCA-VENIDDJXSA-N

SMILES

I

Isomeric SMILES

[121IH]

Canonical SMILES

I

Synonyms

121I radioisotope
I-121 radioisotope
Iodine-121

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Iodine Isotopes

Iodine-123 (I-123)

  • Half-Life : 13.2 hours .
  • Decay Mode : Electron capture (EC) with gamma emission (159 keV, 83% abundance).
  • Production : ¹²¹Sb(⁴He,2n)¹²³I or proton irradiation of TeO₂ .
  • Applications : Preferred for SPECT imaging due to its optimal gamma energy and minimal β− emission, reducing patient radiation exposure .

Iodine-124 (I-124)

  • Half-Life : 4.18 days .
  • Decay Mode : Positron emission (β+) and gamma rays.
  • Production : (p,n) reactions on TeO₂ or via ¹²⁴Te(d,2n) .
  • Applications : PET imaging and radiolabeling of biomolecules for long-term metabolic studies .

Iodine-125 (I-125)

  • Half-Life : 59.4 days .
  • Decay Mode : Electron capture with low-energy gamma/X-rays (35 keV).
  • Production: Neutron irradiation of xenon-124 or proton bombardment of tellurium .
  • Applications: Radioimmunoassays and brachytherapy (e.g., prostate cancer treatment) .

Iodine-131 (I-131)

  • Half-Life : 8.02 days .
  • Decay Mode : Beta (β−) and gamma emission.
  • Production : Nuclear fission of uranium or neutron activation of I-121 .
  • Applications : Thyroid cancer therapy and ablation , leveraging its cytotoxic β− particles .

Data Tables

Table 1: Comparative Properties of Key Iodine Isotopes

Isotope Half-Life Decay Mode Primary Production Methods Key Applications
I-121 2.12 h β+ (positron) ¹²¹Sb(³He,3n), TeO₂(p,n) Neutron activation, nuclear monitoring
I-123 13.2 h Electron capture ¹²¹Sb(⁴He,2n), TeO₂(p,n) SPECT imaging, thyroid diagnostics
I-124 4.18 d β+ TeO₂(p,n), ¹²⁴Te(d,2n) PET imaging, radiopharmaceuticals
I-125 59.4 d Electron capture ¹²⁴Xe(n,γ), Te(p,n) Brachytherapy, radioassays
I-131 8.02 d β− Nuclear fission, I-121 activation Thyroid therapy, ablation

Table 2: Yield Comparison in Antimony Irradiation Experiments (He-3 Beam)

Isotope Yield (Relative %) Beam Energy (MeV)
I-121 45% 30
I-123 30% 30
I-124 25% 30

Research Findings

Production Challenges

  • I-121 : Its short half-life demands rapid post-irradiation processing, limiting use to facilities with on-site cyclotrons .
  • I-123/I-124 : Require high-purity TeO₂ targets and precise energy tuning to minimize contaminants like I-125 .

Medical vs. Industrial Utility

  • Medical: I-123 and I-124 dominate diagnostics due to favorable decay profiles, while I-131 is therapeutic .
  • Industrial : I-121’s role in nuclear fuel monitoring is unique, as it persists after I-131 decay in spent fuel .

Detection Limitations

  • I-121’s weak beta emission necessitates neutron activation for practical detection, complicating real-time monitoring .

Q & A

Q. What are the primary nuclear reactions and target materials used to produce I-121 for research purposes?

I-121 is typically produced via the (p,n) nuclear reaction using isotopically enriched solid tellurium dioxide (TeO₂) targets. This method allows efficient radioiodine generation, followed by rapid separation through dry-distillation from the melted target post-irradiation . Researchers must optimize proton beam energy (e.g., 20–30 MeV) and target thickness to maximize yield while minimizing impurities like I-123 or I-124.

Q. How can researchers detect and quantify trace amounts of I-121 in experimental setups?

Due to I-121’s weak beta emission, neutron activation analysis (NAA) is recommended. Irradiate samples to convert I-121 to I-131 (t₁/₂ = 12.4 hours), which emits detectable gamma radiation. Use high-purity germanium (HPGe) detectors for spectrometry, and validate results against certified reference materials to address signal-to-noise challenges .

Q. What methodologies ensure efficient separation of I-121 from irradiated TeO₂ targets?

Dry-distillation at 700–900°C under inert gas flow (e.g., argon) separates I-121 from molten TeO₂. Post-distillation, trap radioiodine using silver wool or activated charcoal. Purity is verified via gamma spectroscopy, with corrections for isotopic interference (e.g., I-123) .

Advanced Research Questions

Q. How do thermal properties of TeO₂ targets influence I-121 production efficiency, and what modeling approaches predict these behaviors?

Thermal conductivity and melting points of TeO₂ directly affect heat dissipation during proton irradiation. Finite element analysis (FEA) models simulate temperature gradients and phase changes in targets. Validate models using thermocouple data and infrared imaging, adjusting for beam current fluctuations and cooling system inefficiencies .

Q. What experimental and computational strategies resolve discrepancies in I-121 yield data across different irradiation facilities?

Contradictions arise from variations in proton flux density, target enrichment (e.g., ⁱ²⁴Te vs. ¹²⁶Te), and post-irradiation handling. Use Monte Carlo simulations (e.g., GEANT4) to standardize yield calculations. Cross-calibrate facilities via interlaboratory studies with shared targets and standardized beam parameters .

Q. How can researchers integrate I-121 into multi-modal imaging studies while addressing its short half-life (t₁/₂ = 2.12 hours)?

Develop rapid labeling protocols for biomolecules (e.g., peptides) using microfluidic systems to minimize decay losses. Pair I-121 with longer-lived isotopes (e.g., ⁶⁴Cu) for complementary PET/SPECT imaging. Statistical modeling (e.g., decay correction algorithms) ensures accurate activity quantification .

Q. What regulatory and methodological challenges arise when monitoring I-121 in nuclear fuel reprocessing plants (FRPs)?

FRPs require real-time monitoring of gaseous I-121, but existing methods (e.g., beta counters) lack sensitivity. Implement laser-induced breakdown spectroscopy (LIBS) coupled with chemometric analysis for rapid detection. Address regulatory gaps by aligning detection limits with thyroid dose thresholds (e.g., <1 mSv/year) .

Methodological Best Practices

  • Data Validation : Use Bland-Altman plots to assess agreement between experimental and simulated thermal profiles in target modeling .
  • Uncertainty Quantification : Apply error propagation frameworks to account for uncertainties in beam energy (±0.5 MeV), target thickness (±5%), and counting statistics (±2σ) .
  • Ethical Compliance : Adhere to radiation safety protocols (e.g., ALARA principles) and obtain institutional review board (IRB) approval for biological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.